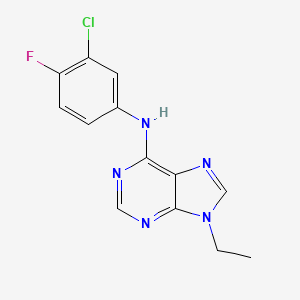![molecular formula C17H25NO3 B15118095 Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B15118095.png)
Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a piperidine ring. This compound is often used as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-(hydroxymethyl)benzylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a piperidine derivative with a reduced functional group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker helps in optimizing the 3D orientation of the degrader, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .
Comparación Con Compuestos Similares
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness:
- The presence of the hydroxymethyl group in tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate provides unique reactivity and functional versatility compared to other similar compounds.
- Its role as a semi-flexible linker in PROTAC development distinguishes it from other piperidine derivatives .
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-5-4-9-15(18)14-8-6-7-13(11-14)12-19/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3 |
Clave InChI |
JFVJNGDAJDCTQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15118019.png)
![5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B15118022.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B15118025.png)


![2-[8-(2-Methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B15118056.png)
![2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118063.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B15118064.png)
![3-[(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B15118071.png)

![2-benzyl-5-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15118079.png)
![1-(2-chlorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine](/img/structure/B15118087.png)
![2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118101.png)
![4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile](/img/structure/B15118109.png)
